1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features two tetrahydrothiophene rings with sulfone groups and a central thiourea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea typically involves the reaction of appropriate tetrahydrothiophene derivatives with thiourea under controlled conditions. The reaction may proceed as follows:
Starting Materials: 3-methyl-1,1-dioxidotetrahydrothiophene and 1,1-dioxidotetrahydrothiophene.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Procedure: The starting materials are mixed with thiourea and the base in the solvent, and the mixture is heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional sulfone groups.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The thiourea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional sulfone groups, while reduction may produce sulfide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfone and thiourea groups are key functional groups that contribute to its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
1,3-Di(1,1-dioxidotetrahydrothiophen-3-yl)thiourea: A similar compound with two identical tetrahydrothiophene rings.
3-Methyl-1,1-dioxidotetrahydrothiophene: A related compound with a single tetrahydrothiophene ring.
Uniqueness
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is unique due to its specific combination of functional groups and structural features, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H18N2O4S3 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea |
InChI |
InChI=1S/C10H18N2O4S3/c1-10(3-5-19(15,16)7-10)12-9(17)11-8-2-4-18(13,14)6-8/h8H,2-7H2,1H3,(H2,11,12,17) |
InChI Key |
LMKKZESIGOZVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.